molecular formula C10H13ClFN B1442642 3-[(2-Fluorophenyl)methyl]azetidine hydrochloride CAS No. 1203685-13-5

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Cat. No. B1442642
M. Wt: 201.67 g/mol
InChI Key: WQRRQWLNQDEZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Fluorophenyl)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1016706-00-5 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-(2-fluorobenzyl)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[(2-Fluorophenyl)methyl]azetidine hydrochloride” is 1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[(2-Fluorophenyl)methyl]azetidine hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial Agents

A series of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, with varied substituents, were prepared to determine the effects of chirality on potency and in vivo efficacy relative to the racemic mixtures. This study aimed to increase in vitro activity and oral efficacy through structural optimization. The absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings was critical for enhancing antibacterial activity (Frigola et al., 1995).

Synthesis of Other Azetidine Derivatives

The reactivity of 3,3-dichloroazetidines with bases was investigated, yielding various aziridines and azetidines. This research explored the synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, through reduction and cycloaddition reactions, demonstrating the potential for diverse applications in chemical synthesis (Dejaegher et al., 2002).

Antiviral Properties

Heterocyclic rimantadine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, were synthesized and tested for their antiviral activity against influenza A. The study highlighted the significance of the azetidine ring size in influencing the anti-influenza A activity (Zoidis et al., 2003).

Cholesterol Absorption Inhibition

An inhibitor of intestinal cholesterol absorption was designed, incorporating azetidine moieties. This research emphasized the role of strategic chemical modifications in enhancing the efficacy of cholesterol absorption inhibitors, demonstrating the potential of azetidine derivatives in therapeutic applications (Rosenblum et al., 1998).

Safety And Hazards

The safety information for “3-[(2-Fluorophenyl)methyl]azetidine hydrochloride” includes a GHS07 pictogram, a signal word of “Warning”, and precautionary statements . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)5-8-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRRQWLNQDEZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorophenyl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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